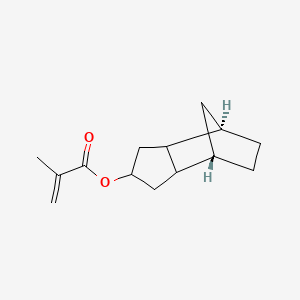
Dicyclopentanyl Methacrylate, (stabilized with MEHQ)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentanyl Methacrylate, stabilized with monomethyl ether hydroquinone (MEHQ), is a chemical compound with the molecular formula C14H20O2. It is a colorless to almost colorless clear liquid with a molecular weight of 220.31 g/mol . This compound is primarily used in the production of polymers and copolymers due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclopentanyl Methacrylate can be synthesized through the addition reaction between methacrylic acid and dicyclopentadiene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Dicyclopentanyl Methacrylate involves the use of large-scale reactors where methacrylic acid and dicyclopentadiene are combined in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopentanyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Substitution Reactions: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Polymerization: The major products are polymers and copolymers with varying properties depending on the comonomers used.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Dicyclopentanyl Methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various polymers and copolymers with unique properties.
Biology: It is used in the development of biocompatible materials for medical applications.
Medicine: It is used in the production of drug delivery systems and other medical devices.
Wirkmechanismus
The mechanism of action of Dicyclopentanyl Methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the production of high-performance materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved in its action are primarily related to its reactivity with other monomers and initiators during the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isobornyl Methacrylate
- Triethylene Glycol Dimethacrylate
- Ethylene Dimethacrylate
Uniqueness
Dicyclopentanyl Methacrylate is unique due to its ability to form highly cross-linked polymers with excellent chemical resistance and mechanical properties. Compared to similar compounds, it offers superior performance in applications requiring high durability and stability .
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
[(1S,7R)-4-tricyclo[5.2.1.02,6]decanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-11-6-12-9-3-4-10(5-9)13(12)7-11/h9-13H,1,3-7H2,2H3/t9-,10+,11?,12?,13? |
InChI-Schlüssel |
KFVLPEIMNOGRJP-DBMHSUKLSA-N |
Isomerische SMILES |
CC(=C)C(=O)OC1CC2[C@@H]3CC[C@@H](C3)C2C1 |
Kanonische SMILES |
CC(=C)C(=O)OC1CC2C3CCC(C3)C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)
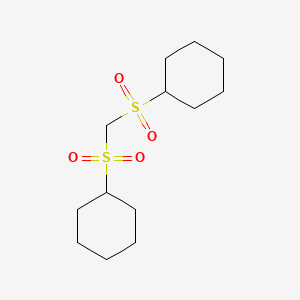
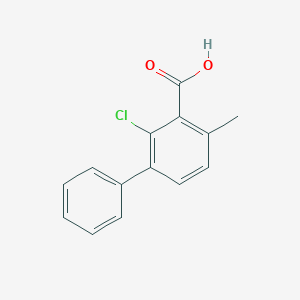
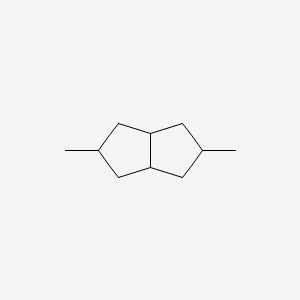
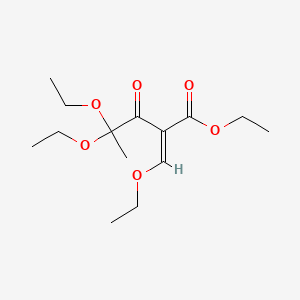
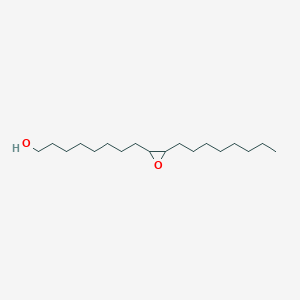

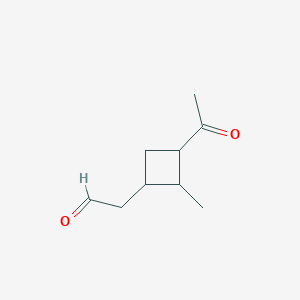
![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)


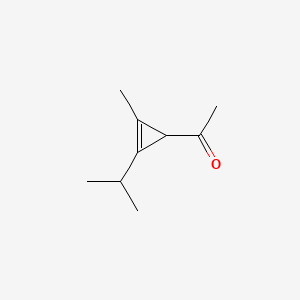

![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
